molecular formula C30H34N4O6S B1587253 Fmoc-Arg(Mts)-OH CAS No. 88743-97-9

Fmoc-Arg(Mts)-OH

Cat. No.: B1587253
CAS No.: 88743-97-9
M. Wt: 578.7 g/mol
InChI Key: JHMUQIZIPLJEHW-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Arg(Mts)-OH, also known as fluorenylmethyloxycarbonyl-arginine(mesitylene-2-sulfonyl)-hydroxide, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino terminus, while the mesitylene-2-sulfonyl (Mts) group protects the side chain of arginine.

Mechanism of Action

Target of Action

Fmoc-Arg(Mts)-OH is primarily used in the field of peptide synthesis . The primary target of this compound is the carboxyl group of an amino acid, which it activates, and the Nα-amino group, which it protects .

Mode of Action

This compound operates by protecting the Nα-amino group during the peptide synthesis process . This protection is crucial as it prevents the amino group from reacting prematurely. The Fmoc group is a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .

Biochemical Pathways

The use of this compound affects the biochemical pathway of peptide synthesis. It allows for the step-by-step assembly of the peptide chain, one amino acid at a time, while attached to an insoluble resin support . This method allows the reaction by-products to be removed at each step via a simple wash .

Result of Action

The result of this compound’s action is the successful synthesis of peptides. After the peptide has been assembled, it is removed from the resin by treatment with trifluoroacetic acid (TFA) while protecting groups on amino acid side chains are simultaneously removed, yielding the crude linear peptide .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other chemicals can affect the efficacy and stability of this compound. Therefore, suitable reagents and reaction conditions must be selected to prevent the peptide from being irreversibly modified or damaged .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(Mts)-OH typically involves the protection of the amino group of arginine with the Fmoc group and the side chain with the Mts group. The process begins with the reaction of arginine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate to form Fmoc-Arg. The side chain is then protected by reacting with mesitylene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that allow for the step-by-step addition of amino acids to a growing peptide chain. The Fmoc group is removed using piperidine, and the Mts group is removed using trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions.

Types of Reactions:

    Deprotection Reactions: The Fmoc group is removed using secondary amines such as piperidine, while the Mts group is removed using TFA.

    Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA for Mts removal.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products:

    Deprotection: Free amino group and free side chain.

    Coupling: Formation of peptide bonds leading to longer peptide chains.

Scientific Research Applications

Fmoc-Arg(Mts)-OH is widely used in the field of peptide synthesis, which has applications in chemistry, biology, medicine, and industry. In chemistry, it is used to synthesize peptides and proteins for research purposes. In biology, it is used to study protein-protein interactions and enzyme functions. In medicine, it is used in the development of peptide-based drugs and vaccines. In industry, it is used in the production of synthetic peptides for various applications, including cosmetics and food additives.

Comparison with Similar Compounds

    Fmoc-Arg(Pbf)-OH: Uses 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) as the side chain protecting group.

    Fmoc-Arg(Tos)-OH: Uses toluenesulfonyl (Tos) as the side chain protecting group.

Uniqueness: Fmoc-Arg(Mts)-OH is unique due to the use of the mesitylene-2-sulfonyl group, which provides specific protection to the arginine side chain. This protection is crucial in preventing side reactions during peptide synthesis, making it a valuable compound in the field of synthetic chemistry.

Properties

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMUQIZIPLJEHW-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60388391
Record name Fmoc-Arg(Mts)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88743-97-9
Record name Fmoc-Arg(Mts)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60388391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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